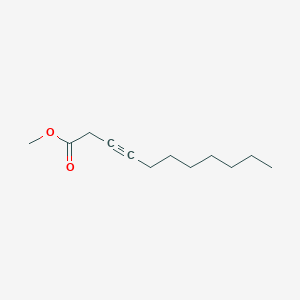

Methyl undec-3-ynoate

Description

Structure

3D Structure

Properties

CAS No. |

58743-32-1 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

methyl undec-3-ynoate |

InChI |

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-8,11H2,1-2H3 |

InChI Key |

SVLPMVOWWCFVNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC#CCC(=O)OC |

Origin of Product |

United States |

Chemical Reactivity and Catalytic Transformations of Methyl Undec 3 Ynoate

Alkyne Functionalization and Addition Reactions

The carbon-carbon triple bond in methyl undec-3-ynoate is a region of high electron density, making it susceptible to a variety of addition reactions. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Hydration and Hydrohalogenation Pathways

The addition of water (hydration) or hydrogen halides (hydrohalogenation) across the alkyne bond of this compound are fundamental transformations that introduce new functionalities.

Hydration: The hydration of internal alkynes, such as the one in this compound, typically requires a catalyst, often a mercury(II) salt in the presence of a strong acid like sulfuric acid. The reaction proceeds via a Markovnikov-type addition of water across the triple bond, leading to the formation of an enol intermediate. This enol rapidly tautomerizes to the more stable keto form. For an unsymmetrical internal alkyne like this compound, hydration can theoretically lead to a mixture of two isomeric ketones: undecan-3-one and undecan-4-one. However, the regioselectivity of this reaction can be influenced by the electronic and steric effects of the substituents on the alkyne. Metal-catalyzed approaches using platinum(II) or gold(I) complexes can offer milder reaction conditions and potentially higher regioselectivity. acs.orgacs.orgnih.gov

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne in this compound proceeds through an electrophilic addition mechanism. The initial addition of HX across the triple bond forms a vinylic halide. In the presence of excess HX, a second addition can occur, leading to a geminal dihalide. The regioselectivity of the first addition is governed by Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the alkyne that is bonded to more hydrogen atoms (in the case of terminal alkynes) or is influenced by the electronic nature of the substituents in internal alkynes. For this compound, this would result in the halogen atom preferentially adding to the carbon atom that can better stabilize the resulting carbocationic intermediate.

| Reaction | Reagents | Expected Major Product(s) | Key Features |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Undecan-4-one and Undecan-3-one | Forms a ketone via an enol intermediate. |

| Hydrohalogenation | HX (e.g., HBr) | Methyl 4-haloundec-3-enoate and Methyl 3-haloundec-3-enoate | Follows Markovnikov regioselectivity. |

Stereoselective Hydrogenation and Reduction Methodologies

The reduction of the alkyne in this compound can be controlled to yield either a cis- or trans-alkene, or a fully saturated alkane, depending on the chosen reagents and reaction conditions.

Partial Reduction to Alkenes:

Cis-Alkene Formation: The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) for the catalytic hydrogenation of the alkyne will result in the syn-addition of hydrogen, yielding methyl (Z)-undec-3-enoate (the cis-isomer).

Trans-Alkene Formation: The reduction of the alkyne with sodium or lithium metal in liquid ammonia (B1221849) (a dissolving metal reduction) will lead to the anti-addition of hydrogen, producing methyl (E)-undec-3-enoate (the trans-isomer).

Complete Reduction to Alkanes: Catalytic hydrogenation using a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere will lead to the complete reduction of the alkyne to an alkane, yielding methyl undecanoate.

Furthermore, if the alkyne is first hydrated to a ketone, stereoselective reduction of the resulting carbonyl group can be achieved using various reagents. For instance, chiral reducing agents like those derived from lithium aluminum hydride modified with chiral ligands, or catalytic methods involving oxazaborolidine catalysts, can be employed to produce chiral alcohols with high enantioselectivity. mdpi.comwikipedia.orgorganic-chemistry.orgrsc.org

| Reaction | Reagents/Catalyst | Product | Stereochemistry |

| Hydrogenation | H₂, Lindlar's Catalyst | Methyl (Z)-undec-3-enoate | cis (syn-addition) |

| Dissolving Metal Reduction | Na, NH₃ (l) | Methyl (E)-undec-3-enoate | trans (anti-addition) |

| Hydrogenation | H₂, Pd/C | Methyl undecanoate | Alkane (complete reduction) |

Cycloaddition Reactions of this compound (e.g., [2+2], [3+2] Dipolar Cycloadditions)

The alkyne functionality of this compound can participate in various cycloaddition reactions, which are powerful methods for the construction of cyclic and heterocyclic systems.

[2+2] Cycloaddition: This reaction involves the combination of a two-π-electron system (the alkyne) with another two-π-electron system (an alkene or another alkyne) to form a four-membered ring. These reactions are often photochemically induced.

[3+2] Dipolar Cycloaddition: This is a particularly useful reaction for synthesizing five-membered heterocyclic rings. It involves the reaction of a 1,3-dipole with a dipolarophile (in this case, the alkyne of this compound). A common example is the "click" chemistry reaction involving an organic azide and a terminal alkyne, catalyzed by copper(I), to form a triazole. libretexts.org While this compound is an internal alkyne, it can still undergo [3+2] cycloadditions with various 1,3-dipoles such as nitrones and sydnones, although the regioselectivity can be a challenge. beilstein-journals.orgresearchgate.net The reaction of sydnones with internal alkynes is a known method for the synthesis of pyrazoles. beilstein-journals.orgresearchgate.net

The cycloaddition reactions of this compound provide a direct route to a variety of heterocyclic compounds, which are important structural motifs in many biologically active molecules. bohrium.com The use of alkynoates in the synthesis of heterocycles is a well-established field. bohrium.com

For example, the [3+2] cycloaddition with a nitrile oxide would yield an isoxazole, while reaction with a diazomethane derivative could produce a pyrazole. These reactions can be influenced by transition metal catalysts to control regioselectivity and reaction rates. Transition-metal-catalyzed hydroarylation of alkynes is another powerful method for synthesizing heterocycles. rsc.org

| 1,3-Dipole | Resulting Heterocycle |

| Azide | Triazole |

| Nitrile Oxide | Isoxazole |

| Diazomethane | Pyrazole |

| Sydnone | Pyrazole |

Halogenation and Oxyfunctionalization of the Alkyne Moiety

Halogenation: The addition of halogens (Cl₂, Br₂) to the alkyne of this compound leads to the formation of di- and tetra-halogenated products. The initial addition of one equivalent of a halogen typically results in the formation of a dihaloalkene. The stereochemistry of this addition is usually anti, leading to the trans-dihaloalkene. The addition of a second equivalent of the halogen results in a tetrahaloalkane.

Oxyfunctionalization: This involves the introduction of oxygen-containing functional groups across the alkyne. Metal-catalyzed oxyfunctionalization of internal alkynes is a valuable strategy for synthesizing ketones, acetals, and spiroketals. acs.orgacs.orgnih.gov For instance, in the presence of a suitable alcohol and a platinum(II) or gold(I) catalyst, an intramolecular hydroalkoxylation can occur if there is a suitably positioned hydroxyl group in the molecule, or an intermolecular addition can take place. Aerobic oxyfunctionalization using a bioinspired flavin-metal ion photocatalytic system represents a green approach to valuable multi-oxygen-containing motifs. rsc.org

Ester Group Reactivity and Derivatization

The methyl ester group in this compound can undergo a variety of transformations typical of esters. These reactions allow for the modification of the terminus of the molecule.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield undec-3-ynoic acid and methanol (B129727). Basic hydrolysis (saponification) is irreversible and is often preferred for achieving complete conversion.

Transesterification: The methyl ester can be converted to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. This is a reversible reaction, and the equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol as it is formed.

Reduction: The ester group can be reduced to a primary alcohol, undec-3-yn-1-ol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Amidation: Reaction of the ester with ammonia or a primary or secondary amine can lead to the formation of the corresponding amide. This reaction is typically slower than hydrolysis and may require heating.

Grignard Reaction: The ester can react with two equivalents of a Grignard reagent (RMgX) to produce a tertiary alcohol, where two identical R groups from the Grignard reagent have been added to the carbonyl carbon.

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or NaOH | Undec-3-ynoic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | R' undec-3-ynoate |

| Reduction | LiAlH₄, then H₂O | Undec-3-yn-1-ol |

| Amidation | R'₂NH | N,N-R'₂-undec-3-ynamide |

| Grignard Reaction | 2 eq. R'MgBr, then H₃O⁺ | 1,1-R'₂-undec-3-yn-1-ol |

Transesterification and Saponification Kinetics

The ester functionality of this compound is susceptible to nucleophilic attack, leading to classic ester reactions such as transesterification and saponification.

The kinetics of transesterification for fatty acid methyl esters (FAMEs) are often studied in the context of biodiesel production. These reactions are typically base-catalyzed (e.g., KOH) and involve a series of reversible steps from triglycerides to diglycerides, monoglycerides, and finally to methyl esters and glycerol. The rate of reaction is influenced by temperature, catalyst concentration, and the molar ratio of alcohol to ester. For palm oil transesterification, reaction rates increase with temperature up to 60°C, with activation energies for triglyceride, diglyceride, and monoglyceride hydrolysis being 14.7, 14.2, and 6.4 kcal/mol, respectively. It is reasonable to infer that the transesterification of this compound would follow similar kinetic principles, being influenced by catalyst choice, temperature, and reactant concentrations.

Saponification is the hydrolysis of the ester under basic conditions (e.g., aqueous NaOH or KOH) to yield the corresponding carboxylate salt and methanol. This is generally a second-order reaction. Studies on various fatty acid methyl esters show that the rate of saponification is significantly faster in tubular reactors compared to batch systems. The kinetics are governed by the diffusion of the hydroxide (B78521) ions, with the diffusion constant being dependent on the carbon number of the fatty acid and the viscosity of the ester. Saponification is promoted more effectively by KOH than NaOH, which is attributed to the smaller ionic radius of the hydrated potassium ion, facilitating faster diffusion.

| Parameter | Value/Condition | Compound Context |

| Transesterification Catalyst | (Cyclopentadienyl)titanium trichloride (CpTiCl₃) | Effective for methyl 10-undecenoate |

| Transesterification Temperature | 100 - 120 °C | For CpTiCl₃ catalysis |

| Saponification Rate Law | Second-order | General for esters |

| Saponification Rate-Controlling Step | Diffusion of hydrated alkali ions | For fatty acid methyl esters |

| Relative Saponification Rate | KOH > NaOH | Attributed to smaller hydrated ion radius |

Selective Reduction of the Ester to Alcohol or Aldehyde

A key challenge in the chemistry of this compound is the selective reduction of the ester group without affecting the alkyne triple bond.

Reduction to Alcohol (Undec-3-yn-1-ol): The reduction of an ester to a primary alcohol requires a potent reducing agent. While strong nucleophilic hydrides like lithium aluminum hydride (LiAlH₄) would reduce both the ester and the alkyne, other reagents offer greater selectivity. Lithium borohydride (LiBH₄) is known for its ability to selectively reduce esters in the presence of less reactive functional groups. Another effective method involves using sodium borohydride (NaBH₄) in combination with a Lewis acid catalyst like cerium(III) chloride (CeCl₃) or in a mixed solvent system such as THF-methanol. This system can efficiently reduce various methyl esters to their corresponding alcohols.

Reduction to Aldehyde (Undec-3-ynal): Stopping the reduction at the aldehyde stage is more challenging as aldehydes are more reactive towards reduction than esters. The most common and effective reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.comchemistrysteps.com By using one equivalent of DIBAL-H at low temperatures (typically -78 °C), the reaction can be halted at the aldehyde. masterorganicchemistry.comorganic-synthesis.com At this temperature, DIBAL-H coordinates to the ester carbonyl, delivers a hydride, and forms a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until it is warmed and subjected to an aqueous workup, thus preventing over-reduction to the alcohol. chemistrysteps.com

| Transformation | Reagent(s) | Key Conditions | Product | Selectivity Notes |

| Ester to Alcohol | NaBH₄ / CeCl₃ | Ambient temperature | Undec-3-yn-1-ol | Chemoselective for the ester group. |

| Ester to Alcohol | LiBH₄ | THF solvent | Undec-3-yn-1-ol | Selective over amides, nitriles. |

| Ester to Aldehyde | DIBAL-H (1 equiv.) | -78 °C, then aqueous workup | Undec-3-ynal | Low temperature is crucial to prevent over-reduction. masterorganicchemistry.comorganic-synthesis.com |

Amidation and Hydroxylation Reactions of the Ester Carbonyl

Amidation: this compound can undergo aminolysis, or amidation, by reacting with primary or secondary amines to form the corresponding N-alkyl or N,N-dialkyl undec-3-ynamide. This reaction typically requires heat or catalysis to proceed efficiently, as amines are less nucleophilic than the hydroxide or alkoxide ions used in saponification and transesterification. Heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), have been shown to be effective for the direct amidation of various esters with amines under solvent-free conditions, demonstrating high yields and reusability. researchgate.net

Hydroxylation: While direct hydroxylation of the ester carbonyl is not a standard transformation, the carbon chain of this compound can undergo hydroxylation reactions. The position of hydroxylation can be influenced by the choice of reagent and catalyst. For example, enzymatic hydroxylation using unspecific peroxygenases (UPOs) has been shown to selectively hydroxylate C8-C12 fatty acids at the C4 and C5 positions. While this has not been specifically demonstrated for an alkynoate, it represents a potential route for regioselective hydroxylation. Furthermore, α-hydroxylation of the ester (at the C-2 position) could potentially be achieved through enolate chemistry, by forming the ester enolate with a strong base and then reacting it with an electrophilic oxygen source.

Metal-Catalyzed Transformations Involving this compound

The internal alkyne of this compound is a versatile functional group for a variety of metal-catalyzed reactions, enabling the construction of more complex molecular architectures.

Cross-Coupling Reactions (e.g., Sonogashira, Heck) for Alkyne Extension

Although this compound possesses an internal alkyne, cross-coupling strategies can be envisioned for its synthesis or further functionalization.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org While this compound itself cannot act as the alkyne partner in a traditional Sonogashira coupling, its synthesis could readily be achieved via this reaction. For example, the coupling of 1-octyne (a terminal alkyne) with methyl propiolate (an activated halo-alkyne equivalent, or more practically, coupling 1-heptyne with methyl 4-halobut-3-ynoate) would yield the target molecule. The reaction is generally robust and tolerates a wide range of functional groups, including esters. organic-chemistry.orgresearchgate.net Modern protocols have also been developed for copper-free conditions. organic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgbyjus.com The reaction can also be applied to alkynes, leading to the formation of substituted alkenes or dienes. rsc.org Reacting this compound with an aryl halide (Ar-X) under Heck conditions would likely lead to carbopalladation across the triple bond, followed by subsequent reaction steps. The regioselectivity of the initial insertion can be influenced by both electronic and steric factors. The resulting vinylpalladium intermediate could then undergo β-hydride elimination (if possible) or participate in further reactions, leading to diene or other complex products. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) and a base (e.g., Et₃N, K₂CO₃). wikipedia.orgbyjus.com

| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Sonogashira | Terminal Alkyne (e.g., 1-Octyne) | Vinyl/Aryl Halide | Pd complex, Cu(I) salt, Amine base | Substituted (Internal) Alkyne |

| Heck | Internal Alkyne (this compound) | Vinyl/Aryl Halide | Pd complex, Base (e.g., Et₃N) | Substituted Alkene/Diene |

Hydroformylation and Carbonylation Chemistry

Hydroformylation: Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across an unsaturated bond. wikipedia.org The hydroformylation of internal alkynes typically yields α,β-unsaturated aldehydes. nih.gov This reaction is most commonly catalyzed by rhodium complexes. nih.govrsc.org For an unsymmetrical internal alkyne like this compound, the reaction can produce two regioisomeric enals. The regioselectivity can be influenced by the ligand environment of the catalyst and the electronic/steric properties of the alkyne substituents. researchgate.net Studies on internal alkynes bearing ester groups have shown that the ester can exert a directing effect, influencing the position of formyl group addition. researchgate.net Syngas-free methods, using aldehydes as a source of both formyl and hydride, have been developed to make this transformation more operationally simple. nih.gov

Carbonylation: Carbonylation reactions introduce a carbonyl group (C=O) into a molecule. For alkynes, this can take various forms. Palladium-catalyzed carboformylation, for example, can use acid chlorides as a dual source of carbon monoxide and a carbon group, leading to the formation of substituted aldehydes. researchgate.net The specific outcome of carbonylating this compound would depend heavily on the catalyst and reaction conditions chosen, but it offers a pathway to more highly oxygenated and complex structures.

Olefin Metathesis Studies with this compound as a Substrate or Product

Olefin metathesis, catalyzed by ruthenium or molybdenum carbenes, is a powerful tool for C=C bond formation. While the primary substrates are alkenes, alkynes can participate in a variation known as enyne metathesis. organic-chemistry.orgwikipedia.org

Enyne Metathesis: In enyne metathesis, a bond reorganization occurs between an alkene and an alkyne to produce a 1,3-diene. organic-chemistry.org this compound could serve as the "yne" partner in an intermolecular cross-enyne metathesis with an alkene like ethylene. This would result in the formation of a conjugated diene system. Intramolecular versions, known as ring-closing enyne metathesis (RCEYM), are used to synthesize cyclic dienes from substrates containing both an alkene and an alkyne. wikipedia.orgwikipedia.org While this compound itself is not an enyne, it could be incorporated into a larger molecule that is a substrate for RCEYM. The "ynoate" functional group has been shown to be compatible with and can even influence the selectivity of Ru-catalyzed metathesis reactions.

Derivatization Strategies and Functionalization Research of Methyl Undec 3 Ynoate

Synthesis of Lipoconjugates and Amphiphilic Derivatives

The amphiphilic nature of derivatives synthesized from methyl undec-3-ynoate can be tailored by introducing polar head groups to the lipophilic undecanoate chain. While direct studies on this compound are not extensively documented, the principles of lipoconjugate synthesis can be inferred from related structures. For instance, the terminal alkyne in other fatty acid esters can be functionalized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to attach a wide array of molecules, including carbohydrates, peptides, and fluorescent dyes.

For this compound, the internal alkyne can undergo similar cycloaddition reactions, although with potentially different reactivity profiles compared to terminal alkynes. The regioselectivity of such reactions would be a key aspect to control. Alternatively, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amino-functionalized molecules to form amide-linked lipoconjugates. The internal alkyne can also be hydrated to a ketone or reduced to an alkene or alkane to modulate the polarity and conformational flexibility of the lipid tail.

Table 1: Potential Amphiphilic Derivatives of this compound and Their Synthetic Strategies

| Derivative Class | Synthetic Strategy | Potential Polar Head Group |

| Triazole-linked Lipoconjugates | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Azido-sugars, azido-peptides, azido-fluorescent probes |

| Amide-linked Lipoconjugates | Hydrolysis of the ester followed by amide coupling | Amino acids, polyamines, amino-functionalized polyethylene (B3416737) glycol (PEG) |

| Glycolipids | Partial reduction of the alkyne to a cis-alkene followed by dihydroxylation | Introduction of hydroxyl groups to enhance water solubility |

| Bolaamphiphiles | Dimerization strategies involving the alkyne or ester functionalities | Dicarboxylic acids, diamines |

Incorporation of this compound into Polymeric Structures

The integration of long-chain fatty acid derivatives into polymers can impart desirable properties such as hydrophobicity, flexibility, and biodegradability. The internal alkyne of this compound serves as a key functional handle for polymerization. Alkyne-containing monomers can be polymerized through various methods, including transition metal-catalyzed polymerization and polyaddition reactions.

For example, this compound could potentially be copolymerized with other monomers to create polyesters with pendant alkyne groups. These pendant groups can then be further functionalized in a post-polymerization modification step, allowing for the creation of functional materials with tailored properties. Another approach involves the conversion of the methyl ester to other polymerizable groups, such as an alcohol or an amine, after which the alkyne can be used for cross-linking or further modification.

Design and Preparation of Bioactive Analogues and Probes (Excluding Clinical Human Trial Data)

The long alkyl chain and the reactive alkyne group of this compound make it an interesting starting material for the synthesis of bioactive analogues and chemical probes to study biological processes. The lipid chain can facilitate membrane permeability, while the alkyne can be used for attaching reporter tags or for participating in biological reactions.

Structure-Activity Relationship Studies in Chemical Biology Contexts

By systematically modifying the structure of this compound, structure-activity relationship (SAR) studies can be conducted to understand how changes in its chemical structure affect its biological activity. For example, the position of the alkyne could be varied along the chain, or the alkyne could be replaced with other functional groups such as an alkene or a cyclopropane (B1198618) ring. The methyl ester could also be converted into a variety of amides or other ester derivatives. These analogues could then be tested in various biological assays to probe their interactions with enzymes, receptors, or other cellular components. The use of alkyne-containing fatty acids as "clickable" metabolic tracers has been established, allowing for the investigation of lipid metabolism and trafficking.

Table 2: Exemplary Modifications of this compound for SAR Studies

| Modification Site | Type of Modification | Rationale for Biological Investigation |

| Alkyne at C-3 | Isomerization to other positions (e.g., C-2, C-10) | Investigate the influence of alkyne position on enzyme recognition or membrane interaction. |

| Alkyne Functionality | Reduction to cis/trans-alkene, hydrogenation to alkane | Determine the importance of the rigid alkyne for biological activity. |

| Methyl Ester | Conversion to other esters (e.g., ethyl, benzyl) or amides | Modulate hydrophobicity and potential for hydrogen bonding. |

| Alkyl Chain | Introduction of branching or other functional groups | Explore the impact of chain architecture on biological targeting. |

Complex Molecular Architectures from this compound Precursors

The reactivity of the internal alkyne in this compound opens up possibilities for the construction of intricate molecular architectures, including macrocycles and heterocyclic systems.

Macrocyclization and Oligomerization Studies

Intramolecular reactions involving the alkyne and a functional group at the other end of the molecule can lead to the formation of macrocycles. For instance, if the methyl ester is converted to a terminal azide, an intramolecular cycloaddition could yield a macrocyclic triazole. Intermolecular reactions, on the other hand, can lead to oligomers and polymers. Dimerization or oligomerization through reactions like alkyne metathesis could produce novel long-chain compounds with repeating units.

Synthesis of Spiroheterocyclic and Fused Ring Systems

The internal alkyne of this compound can participate in various cycloaddition reactions to form heterocyclic systems. For example, a [3+2] cycloaddition with azides would yield triazoles, while reaction with nitrile oxides would produce isoxazoles. Intramolecular cycloadditions, where another reactive group is present in the same molecule, could lead to the formation of fused ring systems. The synthesis of spiroheterocycles might be achieved by designing precursors where the alkyne can react with a cyclic component tethered to the undecanoate backbone. While specific examples starting from this compound are scarce in the literature, the general principles of alkyne chemistry provide a roadmap for the synthesis of such complex structures.

Table 3: Potential Cycloaddition Reactions for Heterocycle Synthesis from this compound

| Reaction Type | Reagent | Resulting Heterocycle |

| [3+2] Cycloaddition | Azides | 1,2,3-Triazole |

| [3+2] Cycloaddition | Nitrile Oxides | Isoxazole |

| [4+2] Cycloaddition (Diels-Alder) | Substituted Tetrazines (inverse electron demand) | Fused Pyridazine Systems |

| Pauson-Khand Reaction | Alkene and a cobalt carbonyl complex | Fused Cyclopentenone Systems |

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a comprehensive mapping of the molecule's carbon and hydrogen framework. For methyl undec-3-ynoate, a combination of one-dimensional and two-dimensional NMR techniques offers an unambiguous confirmation of its structure.

Due to the limited availability of experimental spectra for this compound in public databases, the following sections are based on predicted spectroscopic data and established principles of NMR spectroscopy for analogous functional groups.

Proton (¹H) NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In this compound, the protons are expected to exhibit distinct chemical shifts based on their proximity to the ester and alkyne functional groups.

The predicted ¹H NMR spectrum would show a characteristic singlet for the methyl ester protons (H-1') at approximately 3.7 ppm. The methylene (B1212753) protons adjacent to the ester group (H-2) would likely appear as a triplet around 3.2 ppm. The protons on the carbon adjacent to the alkyne (H-5) would also be a triplet, shifted downfield to around 2.2 ppm due to the deshielding effect of the triple bond. The long aliphatic chain would give rise to a complex multiplet in the range of 1.2-1.6 ppm for the methylene protons (H-6 to H-10). Finally, the terminal methyl group of the heptyl chain (H-11) would appear as a triplet at approximately 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1' (CH₃-O-) | ~3.7 | Singlet |

| H-2 (-CH₂-C≡) | ~3.2 | Triplet |

| H-5 (-C≡C-CH₂-) | ~2.2 | Triplet |

| H-6 to H-10 (-(CH₂)₅-) | ~1.2-1.6 | Multiplet |

| H-11 (-CH₃) | ~0.9 | Triplet |

This is a predictive table. Actual chemical shifts may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. The predicted ¹³C NMR spectrum of this compound would display distinct signals for the carbonyl carbon, the two sp-hybridized carbons of the alkyne, the methyl ester carbon, and the carbons of the aliphatic chain.

The carbonyl carbon (C-1) is expected to have a chemical shift in the range of 170-175 ppm. The acetylenic carbons (C-3 and C-4) would appear in the characteristic region for alkynes, between 70 and 90 ppm. The methyl carbon of the ester group (C-1') would be found around 52 ppm. The methylene carbon adjacent to the ester (C-2) and the methylene carbon adjacent to the alkyne (C-5) would have distinct shifts, while the remaining methylene carbons of the long chain (C-6 to C-10) would have similar chemical shifts, appearing closely together in the spectrum. The terminal methyl carbon (C-11) would be the most upfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | ~172 |

| C-3 & C-4 (-C≡C-) | ~75-85 |

| C-1' (CH₃-O-) | ~52 |

| C-2 (-CH₂-C≡) | ~20 |

| C-5 (-C≡C-CH₂-) | ~18 |

| C-6 to C-10 (-(CH₂)₅-) | ~22-32 |

| C-11 (-CH₃) | ~14 |

This is a predictive table. Actual chemical shifts may vary.

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. For this compound, cross-peaks would be expected between H-2 and H-5 through the alkyne, and between adjacent methylene groups in the heptyl chain (e.g., H-5 with H-6, H-6 with H-7, and so on).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.7 ppm would correlate with the carbon signal at ~52 ppm, confirming the CH₃-O group.

The methyl protons (H-1') to the carbonyl carbon (C-1).

The methylene protons at H-2 to the carbonyl carbon (C-1) and the alkyne carbons (C-3 and C-4).

The methylene protons at H-5 to the alkyne carbons (C-3 and C-4).

Together, these 2D NMR experiments would provide a comprehensive and definitive structural confirmation of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₂H₂₀O₂), the expected exact mass can be calculated.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₂H₂₁O₂⁺ | 197.1536 |

| [M+Na]⁺ | C₁₂H₂₀O₂Na⁺ | 219.1356 |

The observation of ions with these exact masses in an HRMS experiment would provide strong evidence for the molecular formula of this compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desorbed. For this compound, ESI would likely produce protonated molecules [M+H]⁺ and sodiated adducts [M+Na]⁺.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion could provide valuable structural information. Fragmentation would likely be initiated by the cleavage of the ester group, leading to characteristic neutral losses, such as the loss of methanol (B129727) (CH₃OH) or methoxy (B1213986) radical (•OCH₃). Fragmentation of the aliphatic chain could also occur, providing further confirmation of the structure. The specific fragmentation patterns would help to differentiate this compound from its isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique for the identification of functional groups within a molecule. In the case of this compound, the IR spectrum provides a distinct signature that confirms the presence of its key structural features: the internal alkyne (carbon-carbon triple bond) and the methyl ester group.

The absorption of infrared radiation causes specific bonds within the molecule to vibrate at characteristic frequencies. These vibrations, which include stretching and bending, are recorded as absorption bands in the IR spectrum, measured in wavenumbers (cm⁻¹).

For this compound, the primary functional groups and their expected absorption bands are:

Internal Alkyne (C≡C): The carbon-carbon triple bond stretch of an internal alkyne typically appears in the region of 2100-2260 cm⁻¹. york.ac.uknih.govsigmaaldrich.com Due to the symmetrical nature of the internal alkyne in this compound, the change in dipole moment during the stretching vibration is minimal, resulting in a characteristically weak absorption band. sigmaaldrich.com This is a key distinguishing feature compared to terminal alkynes, which exhibit a much stronger C≡C stretch. york.ac.uk

Methyl Ester (C=O and C-O): The ester functional group gives rise to two prominent and characteristic absorption bands. The most intense band in the spectrum is typically the carbonyl (C=O) stretching vibration, which for an aliphatic ester like this compound, is expected in the range of 1735-1750 cm⁻¹. libretexts.org Additionally, the C-O stretching vibrations of the ester group produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org

Aliphatic C-H Bonds: The molecule also contains sp³ hybridized C-H bonds in the alkyl chain. These give rise to strong stretching absorptions in the region of 2850-3000 cm⁻¹.

The following interactive data table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡C (Internal Alkyne) | Stretch | 2100 - 2260 | Weak |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

| C-H (sp³ hybridized) | Stretch | 2850 - 3000 | Strong |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. As a fatty acid methyl ester (FAME), this compound is sufficiently volatile and thermally stable for GC analysis. restek.com

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the compound's boiling point and its interactions with the stationary phase. Less polar compounds with lower boiling points generally elute from the column faster. For FAMEs, a variety of capillary columns can be used, with the choice depending on the specific separation required. restek.comuib.no

As the separated components elute from the column, they enter the mass spectrometer, which acts as a detector. The molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound. The fragmentation pattern of FAMEs upon electron ionization can provide valuable structural information. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC is a common method for purity assessment. sigmaaldrich.comresearchgate.netscielo.br

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.netnih.gov The separation is based on the compound's hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and have longer retention times. A UV detector is often used for the analysis of FAMEs. scielo.brresearchgate.net

A significant advantage of coupling HPLC with mass spectrometry, particularly with techniques like atmospheric pressure chemical ionization (APCI-MS), is the ability to determine the position of the triple bond within the fatty acid chain. nih.gov In the presence of acetonitrile in the mobile phase, adducts can form across the triple bond in the APCI source, and subsequent fragmentation in the mass spectrometer can pinpoint the location of the unsaturation. nih.gov

While this compound itself is not chiral, HPLC with a chiral stationary phase could be employed for the separation of enantiomers if a chiral center were introduced into the molecule through subsequent reactions.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction. york.ac.uklibretexts.org It is widely used to determine when a reaction is complete by observing the disappearance of the starting material and the appearance of the product.

For a reaction involving the synthesis or modification of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with a polar stationary phase like silica (B1680970) gel. york.ac.uk The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), which is a mixture of solvents. The choice of eluent is crucial for achieving good separation. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is often used.

Computational Chemistry and Structure Reactivity Relationship Studies on Methyl Undec 3 Ynoate

Quantum Chemical Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) and ab initio methods, such as Møller-Plesset perturbation theory (MP2), are commonly employed to optimize the molecular geometry and calculate electronic properties. mdpi.com For methyl undec-3-ynoate, these calculations would reveal key information about bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for predicting its reactivity. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Table 1: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-31G(d) Level of Theory

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 2.1 D |

This is an interactive data table. You can sort and filter the data.

Furthermore, quantum chemical calculations can be used to model reaction mechanisms involving this compound. For instance, in reactions such as electrophilic additions to the alkyne moiety, computational models can map out the potential energy surface, identifying transition states and intermediates. nih.govresearchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics.

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of the long alkyl chain in this compound is a significant determinant of its physical and chemical properties. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. researchgate.netmdpi.comaps.org By simulating the atomic motions over time, MD can provide insights into the preferred conformations and the dynamics of conformational changes.

For a molecule like this compound, MD simulations would likely reveal a multitude of accessible conformations for the undecyl chain. The analysis of these simulations would focus on the distribution of dihedral angles along the chain to identify the most populated conformational states. Such studies on similar long-chain esters have shown that the molecules can adopt both extended and more compact, folded conformations in different environments. researchgate.net

Table 2: Hypothetical Torsional Angle Distribution for Key Dihedrals in this compound from a Simulated Ensemble

| Dihedral Angle | Most Populated Angle (degrees) |

| C1-C2-C3-C4 | 180 (anti) |

| C4-C5-C6-C7 | 180 (anti), ±60 (gauche) |

| C7-C8-C9-C10 | 180 (anti), ±60 (gauche) |

This is an interactive data table. You can sort and filter the data.

The choice of force field is critical for the accuracy of MD simulations. For esters, force fields like AMBER and CHARMM, with appropriate parameterization, are commonly used. researchgate.net The simulations can be performed in various environments, such as in a vacuum to study the intrinsic conformational preferences, or in a solvent to understand the influence of the medium on the molecular conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.net While no specific QSAR studies on this compound derivatives are documented, the principles of QSAR can be applied to guide the rational design of new derivatives with desired properties.

A hypothetical QSAR study on a series of this compound derivatives would involve the following steps:

Data Set Preparation: A series of derivatives with varying substituents on the undecyl chain or modifications to the ester group would be synthesized and their biological activity (e.g., antifungal, antibacterial) would be experimentally determined.

Descriptor Calculation: For each molecule, a set of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model correlating the descriptors with the biological activity would be developed. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

Table 3: Hypothetical QSAR Model for a Series of this compound Derivatives

| Descriptor | Coefficient |

| LogP | 0.45 |

| Molecular Weight | -0.12 |

| HOMO Energy | 0.23 |

| Number of Rotatable Bonds | -0.05 |

This is an interactive data table. You can sort and filter the data.

Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Prediction of Reaction Selectivity and Pathway Optimization

Computational chemistry offers powerful tools for predicting the selectivity of chemical reactions and optimizing reaction pathways. escholarship.orgrsc.orgnih.gov For a molecule with multiple reactive sites like this compound (the alkyne and the ester group), predicting regioselectivity and chemoselectivity is crucial for synthetic planning.

Computational methods can be used to predict the outcome of various reactions, such as:

Regioselectivity of addition reactions to the alkyne: By calculating the relative energies of the transition states for addition at the C-3 versus the C-4 position, the preferred site of attack can be predicted. escholarship.org

Chemoselectivity: In the presence of reagents that can react with both the alkyne and the ester, computational models can help in determining which functional group is more likely to react under specific conditions.

For instance, in a catalytic hydrogenation reaction, computational modeling could be used to explore different catalyst systems and reaction conditions to selectively reduce the alkyne to an alkene or an alkane without affecting the ester group. DFT calculations can be employed to study the interaction of the substrate with the catalyst surface and to elucidate the mechanism of the reaction, thereby guiding the optimization of the reaction pathway for a desired outcome. rsc.org

Table 4: Hypothetical Calculated Activation Barriers for a Competitive Reaction on this compound

| Reaction Pathway | Activation Energy (kcal/mol) | Predicted Outcome |

| Electrophilic addition to alkyne | 15.2 | Major Product |

| Nucleophilic acyl substitution at ester | 25.8 | Minor Product |

This is an interactive data table. You can sort and filter the data.

By leveraging these predictive capabilities, computational chemistry can significantly reduce the experimental effort required to develop efficient and selective synthetic routes to and from this compound.

Emerging Research Areas and Future Directions for Methyl Undec 3 Ynoate Chemistry

Sustainable Synthesis of Methyl Undec-3-ynoate: Green Chemistry Initiatives

The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign synthetic methods. For this compound, green chemistry initiatives are focused on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. Traditional synthesis of esters often involves harsh conditions or hazardous reagents. nih.gov Modern approaches, however, are being developed in line with the principles of green chemistry. arkat-usa.org

Key strategies in the sustainable synthesis of alkynoates like this compound include:

Use of Greener Solvents: Replacing hazardous chlorinated or amide solvents with more benign alternatives like acetonitrile (B52724) or even water is a primary goal. nih.govmdpi.com Research has shown that water can act as an effective and sustainable medium for some organic reactions, leveraging its unique physicochemical properties. mdpi.com

Catalytic Processes: Moving from stoichiometric reagents to catalytic systems reduces waste significantly. This includes the development of biocatalysts, such as enzymes, which can perform esterifications under mild conditions with high selectivity. researchgate.net Lipase-catalyzed ester synthesis, for example, is a well-established green alternative for producing various esters. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Tandem reactions and one-pot syntheses are being explored to improve the atom economy of alkynoate production. organic-chemistry.org

Renewable Feedstocks: While not yet fully realized for this specific compound, a long-term goal is to derive the carbon backbone of this compound from renewable biomass sources rather than petrochemicals, aligning with the broader push for a circular economy. rsc.org

| Parameter | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Chlorinated (e.g., Dichloromethane), Amides (e.g., DMF) | Acetonitrile, Water, Ionic Liquids, Supercritical CO2 nih.govmdpi.com |

| Catalysts | Strong mineral acids (e.g., H2SO4), Stoichiometric coupling agents | Biocatalysts (e.g., Lipases), Recyclable solid acids, Nanocatalysts researchgate.netajgreenchem.com |

| Energy Input | Often requires high temperatures (heating/reflux) | Milder conditions (room temperature), Microwave or ultrasonic assistance arkat-usa.org |

| Waste Generation | Significant by-products, solvent waste | Minimized waste streams, focus on recyclability and atom economy rsc.org |

Development of Novel Catalytic Systems for Undecynoate Transformations

The internal alkyne of this compound is a hub of reactivity, and catalysis is key to unlocking its synthetic potential in a controlled and efficient manner. Research is focused on creating novel catalytic systems that can selectively transform the triple bond into a wide array of functional groups. rsc.orgsolubilityofthings.com Transition-metal catalysis, particularly with metals like palladium, copper, and gold, is at the forefront of this exploration. mdpi.comacs.orgnih.govmdpi.com

Recent advances in this area include:

Recyclable Catalysts: To improve sustainability and cost-effectiveness, heterogeneous catalysts are being developed. These include metal nanoparticles supported on materials like silica (B1680970), graphitic carbon, or encapsulated within polymers, which can be easily separated from the reaction mixture and reused. mdpi.comnih.gov

Stereoselective Transformations: A major challenge in organic synthesis is controlling the three-dimensional arrangement of atoms. Novel palladium-based catalytic systems are being designed to achieve stereodivergent synthesis, allowing for the selective formation of either E- or Z-isomers from the same alkyne starting material by simply changing the ligands. rsc.orgorganic-chemistry.org This has been demonstrated in reactions like the hydrocyanation of ynoates. organic-chemistry.org

Multi-component Reactions: Catalysts that can facilitate the reaction of three or more starting materials in a single step are highly sought after for their efficiency. Alkynes are excellent substrates for such reactions, enabling the rapid construction of complex molecules. nih.gov

Copper and Gold Catalysis: Copper-catalyzed reactions involving carbene intermediates are providing new pathways for alkyne functionalization. mdpi.comnih.gov Similarly, gold catalysts are known for their unique ability to activate alkyne bonds towards nucleophilic attack, enabling transformations like hydration and hydrofunctionalization under mild conditions. mdpi.comnih.gov

| Transformation | Catalyst System (Example) | Product Type | Significance |

|---|---|---|---|

| Semi-Hydrogenation | Palladium or Copper-based catalysts rsc.org | (E)- or (Z)-Alkenes | Controlled synthesis of specific alkene isomers. |

| Hydrocyanation | Palladium with specific phosphine (B1218219) ligands organic-chemistry.org | β-Cyano-α,β-unsaturated esters | Stereodivergent access to functionalized acrylates. |

| Hydration | Gold(I) complexes mdpi.com | Ketones | Efficient conversion of alkynes to carbonyl compounds. |

| Cycloaddition | Copper or Ruthenium catalysts | Heterocyclic compounds (e.g., triazoles, pyrroles) mdpi.com | Rapid assembly of complex ring systems. |

Exploration of this compound in Advanced Materials Science Applications

The rigidity and linear geometry of the alkyne unit make it an attractive component for the synthesis of novel polymers and advanced materials. The future application of this compound in materials science is an area of active theoretical and early-stage practical exploration.

Potential applications include:

Conjugated Polymers: Polymerization of alkynes can lead to conjugated polymers with backbones of alternating single and double or triple bonds. oup.com These materials often exhibit interesting electronic and optical properties, making them candidates for use in organic electronics, such as sensors or organic light-emitting diodes (OLEDs). The ester functionality of this compound could be used to tune the solubility and processing characteristics of such polymers.

Cyclic Polymers: Recent advances have enabled the direct synthesis of cyclic polymers from alkyne monomers. nih.gov Cyclic polymers can have unique physical properties compared to their linear counterparts, such as lower viscosity and higher thermal stability, which could be beneficial in various material applications.

Cross-linking Agents: The alkyne group can participate in cross-linking reactions, such as the thiol-yne reaction or azide-alkyne cycloadditions. wikipedia.org This would allow this compound to be incorporated into polymer networks to modify their mechanical properties, creating more robust thermosets or hydrogels.

Functional Surface Coatings: The dual functionality of this compound (alkyne and ester) allows for its potential use in surface modification. The ester could be hydrolyzed to a carboxylic acid for attachment to a surface, leaving the alkyne group exposed for further functionalization via "click" chemistry.

Interdisciplinary Research Integrating this compound with Other Scientific Disciplines

The true potential of a versatile molecule like this compound is often realized at the intersection of different scientific fields. rwkates.orgyoutube.com Interdisciplinary research is poised to expand the applications of this compound beyond traditional organic synthesis and materials science.

Promising areas for interdisciplinary collaboration include:

Chemical Biology: The alkyne functional group is relatively rare in biological systems, making it an excellent "bioorthogonal" handle. nih.gov This means it can react selectively within a complex biological environment without interfering with native biochemical processes. This compound could be used as a probe to study biological systems. For example, it could be incorporated into a biomolecule and then detected or modified using an azide-bearing reagent through the highly efficient Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. rsc.orgacs.org

Medicinal Chemistry: The scaffolds derived from alkyne transformations are common in pharmacologically active compounds. nih.govchimia.ch The development of efficient catalytic transformations for undecynoates could accelerate the synthesis of new drug candidates. The long alkyl chain of this compound could be used to modulate properties like lipophilicity, which is crucial for a drug's absorption and distribution in the body.

Agrochemicals: Similar to medicinal chemistry, novel molecular structures are constantly sought in the development of new pesticides and herbicides. The unique structures accessible from this compound could lead to the discovery of compounds with new modes of action or improved environmental profiles.

The integration of knowledge from chemistry, biology, materials science, and medicine will be crucial for unlocking the full potential of this compound and its derivatives in the coming years. utexas.edu

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.